molecular formula C23H19ClFN3O2 B2689215 N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286709-70-3

N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2689215
CAS No.: 1286709-70-3
M. Wt: 423.87
InChI Key: NKPOBPVPTSNVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[2,3-c]pyridine core substituted with a 7-oxo group, an acetamide linker, and dual aromatic benzyl groups (2-chlorophenylmethyl and 2-fluorophenylmethyl). Pyrrolo[2,3-c]pyridines are nitrogen-containing heterocycles known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and growth factor receptors . The 2-chloro and 2-fluoro substituents on the benzyl groups likely enhance lipophilicity and influence binding specificity, while the acetamide linker contributes to hydrogen-bonding interactions with target proteins .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O2/c24-19-7-3-1-5-17(19)13-26-21(29)15-28-12-10-16-9-11-27(22(16)23(28)30)14-18-6-2-4-8-20(18)25/h1-12H,13-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPOBPVPTSNVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide group. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and automated processes can enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic derivatives. Key comparisons include:

Table 1: Structural Comparison
Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Pyrrolo[2,3-c]pyridine 2-Cl-C₆H₄-CH₂, 2-F-C₆H₄-CH₂, 7-oxo, acetamide Dual halogenated benzyl groups; EGFR/p53 pathway targeting (inferred)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidine 2,3-dichlorophenyl, thioacetamide Dichloro substitution; lower molecular weight (344.21 g/mol)
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinyl)acetamide Pyridazine 4-fluorophenyl, pyridinyl Fluorophenyl group; pyridinyl enhances solubility
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Cl-C₆H₄, 4-F-C₆H₄, methyl Chloro/fluoro combination; higher molecular weight (486 g/mol)
6-(4-Fluorophenyl)-N-(1-(naphthalen-1-yl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 4-fluorophenyl, naphthalene-ethyl Bulky naphthalene substituent; targets EGFR-overexpressing cells
Antiproliferative Activity
  • Target Compound : While direct data are unavailable, structurally related pyrrolo[2,3-c]pyridines exhibit cytotoxicity against A431 cells (EGFR-overexpressing, p53-deficient) via kinase inhibition .
  • Pyrazolo[3,4-b]pyridine Analogues : Demonstrated IC₅₀ values in the low micromolar range (e.g., 4.2 µM against MCF-7 breast cancer cells) .
  • Pyrrolo[2,3-d]pyrimidines : Compound 22p (Table 1) showed 70% growth inhibition in A431 cells at 10 µM, suggesting halogenated benzyl groups enhance EGFR targeting .
Key SAR Trends

Halogen Substitution :

  • Fluorine at the para-position (e.g., in pyridazinyl analogues) improves metabolic stability .
  • Chlorine at ortho-positions (as in the target compound) may enhance steric interactions with hydrophobic binding pockets .

Core Heterocycle :

  • Pyrrolo[2,3-c]pyridines (target compound) show superior activity to pyridazines or pyrimidines, likely due to better π-π stacking with kinase ATP pockets .

Linker Flexibility: Acetamide linkers (vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Pyrimidine Derivative Pyridazinyl Acetamide Pyrazolo[3,4-b]pyridine
Molecular Formula C₂₃H₁₈ClFN₂O₂ C₁₃H₁₁Cl₂N₃O₂S C₁₆H₁₂FN₃O₂ C₂₇H₂₀FClN₄O₂
Molecular Weight (g/mol) 428.86 344.21 297.29 486.92
Melting Point (°C) Not reported 230 Not reported 214–216
Solubility (LogP) Estimated 3.2 (high lipophilicity) 2.8 2.1 4.5

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C_{20}H_{19}ClF N_{3}O
  • Molecular Weight : 367.84 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolopyridine have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

While specific data on this compound is limited, its structural analogs demonstrate a trend of cytotoxicity against cancer cell lines, suggesting potential efficacy in anticancer therapy .

The mechanism of action for compounds in this class often involves inhibition of key signaling pathways associated with cancer proliferation and survival. For example:

  • Inhibition of Kinases : Many pyrrolopyridine derivatives inhibit kinases such as Aurora-A and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA or disrupt DNA repair mechanisms, further contributing to their anticancer effects .

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of a related compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 0.39 µM to 49.85 µM across different cell lines including MCF7 and A549 . This suggests that this compound could potentially show similar activity.

Study 2: In Vivo Efficacy

In vivo studies are warranted to assess the therapeutic potential of this compound in animal models. Previous research on similar compounds has demonstrated tumor regression in xenograft models when treated with pyrrolopyridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.